6-hydroxytetradecanoic acid
Overview
Description
6-Hydroxytetradecanoic acid is a long-chain fatty acid with the molecular formula C14H28O3 It is a hydroxylated derivative of tetradecanoic acid, featuring a hydroxyl group at the sixth carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Hydroxytetradecanoic acid can be synthesized through several methods. One common approach involves the hydroxylation of tetradecanoic acid using specific catalysts and reaction conditions. For instance, the enantioselective synthesis of 3-hydroxytetradecanoic acid and its methyl esters has been achieved using porcine pancreas lipase-catalyzed hydrolysis of racemic methyl 3-hydroxytetradecanoate in an aqueous medium . This method provides optically pure enantiomers with high enantiomeric excess.
Industrial Production Methods
Industrial production of this compound may involve microbial metabolic engineering and chemical synthesis. Microbial production methods utilize genetically engineered microorganisms to produce the compound from renewable feedstocks. Chemical synthesis methods, on the other hand, involve the hydroxylation of tetradecanoic acid using chemical reagents and catalysts under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxytetradecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxyl group can yield 6-oxotetradecanoic acid.
Reduction: Reduction of the carboxyl group can produce 6-hydroxytetradecanol.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the substituent introduced.
Scientific Research Applications
6-Hydroxytetradecanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its role in lipid metabolism and its potential as a biomarker for certain diseases.
Industry: It is used in the production of biodegradable polymers and as an intermediate in the synthesis of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 6-hydroxytetradecanoic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit Toll-like receptor 4, which plays a role in the immune response . Additionally, it can interact with lipid membranes, affecting their structure and function. The hydroxyl group at the sixth carbon position allows for specific interactions with enzymes and receptors, contributing to its biological activity.
Comparison with Similar Compounds
6-Hydroxytetradecanoic acid can be compared with other hydroxylated fatty acids, such as:
3-Hydroxytetradecanoic acid: Similar in structure but with the hydroxyl group at the third carbon position.
6-Hydroxyhexadecanoic acid: Similar in structure but with a longer carbon chain.
6-Hydroxydecanoic acid: Similar in structure but with a shorter carbon chain.
The uniqueness of this compound lies in its specific hydroxylation pattern and chain length, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-hydroxytetradecanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O3/c1-2-3-4-5-6-7-10-13(15)11-8-9-12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMCCPUZOKUEHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415592 | |
Record name | Tetradecanoic acid, 6-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1747-18-8 | |
Record name | Tetradecanoic acid, 6-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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